molecular formula C14H15BrN4OS B280091 N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B280091
M. Wt: 367.27 g/mol
InChI Key: FWPLBTGRHVQHRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a pyrazole derivative that has been synthesized through a well-established method, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood. However, it has been proposed that it exerts its anti-inflammatory and anti-tumor activities through the inhibition of cyclooxygenase-2 (COX-2) and the downregulation of nuclear factor kappa B (NF-κB) signaling pathway. It has also been suggested that it exhibits anti-microbial activity through the inhibition of bacterial DNA synthesis.
Biochemical and Physiological Effects:
N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. It has also been found to induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells.

Advantages and Limitations for Lab Experiments

N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined through various analytical techniques. It also exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for various research applications. However, its limitations include its potential toxicity and limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research and development of N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide. These include:
1. Further studies on its mechanism of action to better understand its anti-inflammatory, anti-tumor, and anti-microbial activities.
2. Development of novel drug delivery systems using N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide as a carrier.
3. Evaluation of its potential use as a fluorescent probe for imaging applications.
4. Investigation of its potential use in combination with other anti-cancer drugs to enhance their efficacy.
5. Development of analogs with improved solubility and bioavailability.
In conclusion, N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is a promising chemical compound that exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities. Its mechanism of action has been extensively studied, and it has potential applications in various research fields. However, further research is needed to fully understand its mechanism of action and to develop novel drug delivery systems and analogs with improved properties.

Synthesis Methods

N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide can be synthesized through a two-step process. In the first step, 2-bromo-4-methylbenzenesulfonyl chloride is reacted with ethyl 4-aminopyrazole-1-carboxylate in the presence of triethylamine to yield N-(2-bromo-4-methylphenyl)-4-ethoxycarbonylpyrazole-1-carboxamide. In the second step, the obtained intermediate is treated with thiourea in the presence of potassium carbonate to yield N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide.

Scientific Research Applications

N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various research fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use as a drug delivery agent and as a fluorescent probe for imaging applications.

properties

Molecular Formula

C14H15BrN4OS

Molecular Weight

367.27 g/mol

IUPAC Name

N-[(2-bromo-4-methylphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C14H15BrN4OS/c1-3-19-8-10(7-16-19)13(20)18-14(21)17-12-5-4-9(2)6-11(12)15/h4-8H,3H2,1-2H3,(H2,17,18,20,21)

InChI Key

FWPLBTGRHVQHRZ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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